tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate
CAS No.: 209216-57-9
Cat. No.: VC8088650
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 209216-57-9 |
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Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | tert-butyl 3-formylpyrrole-1-carboxylate |
Standard InChI | InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h4-7H,1-3H3 |
Standard InChI Key | SRCROGUSYNRTRE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C=CC(=C1)C=O |
Canonical SMILES | CC(C)(C)OC(=O)N1C=CC(=C1)C=O |
Introduction
Chemical and Physical Properties
Molecular Structure and Formula
tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate belongs to the pyrrole family, a five-membered aromatic heterocycle with one nitrogen atom. The Boc group at the 1-position enhances steric protection of the pyrrole nitrogen, while the formyl group at the 3-position offers a reactive site for further chemical modifications. Key molecular properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 195.22 g/mol | |
Exact Mass | 195.09000 g/mol | |
PSA (Polar Surface Area) | 48.30 Ų | |
LogP (Partition Coefficient) | 2.08 |
The compound’s moderate LogP value suggests balanced hydrophobicity, facilitating solubility in organic solvents like dimethyl sulfoxide (DMSO) or methanol .
Solubility and Stability
Handling tert-butyl 3-formyl-1H-pyrrole-1-carboxylate requires careful attention to solubility and storage conditions:
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Solubility: The compound is soluble in DMSO and methanol but exhibits limited solubility in aqueous solutions .
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Storage: Recommended storage at 2–8°C in a dry environment to prevent hydrolysis of the Boc group . Repeated freeze-thaw cycles should be avoided to maintain stability.
A stock solution preparation guide is provided below:
Stock Concentration | Volume Required (per 1 mg) |
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1 mM | 5.1224 mL |
5 mM | 1.0245 mL |
10 mM | 0.5122 mL |
These values assume dissolution in DMSO or similar solvents .
Synthesis and Production
Synthetic Routes
While explicit synthetic protocols for tert-butyl 3-formyl-1H-pyrrole-1-carboxylate are proprietary, its structure suggests a multi-step synthesis involving:
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Pyrrole Functionalization: Introduction of the Boc group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
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Formylation: Directed lithiation or Vilsmeier-Haack reaction to install the formyl group at the 3-position .
Industrial production likely employs continuous flow reactors to enhance yield and purity, though specific details remain undisclosed.
Characterization
Quality control measures include:
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Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to verify ≥95% purity .
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Spectroscopic Data: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity .
Applications in Research and Industry
Pharmaceutical Intermediates
The formyl group enables conjugation with amines or hydrazines, forming Schiff bases or hydrazones critical for drug discovery. For example, it may serve as a precursor for kinase inhibitors or antimicrobial agents .
Chemical Biology
Researchers utilize the Boc-protected pyrrole to study enzyme-substrate interactions, particularly in nitrogenase or heme-protein models .
Future Research Directions
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Drug Development: Explore its utility in covalent inhibitor design, leveraging the formyl group’s reactivity.
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Catalysis: Investigate its role as a ligand in transition-metal catalysis.
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Stability Studies: Optimize storage conditions to extend shelf life for commercial distribution.
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